1,3-Diphosphorin
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Overview
Description
1,3-Diphosphorin is an organophosphorus compound with the molecular formula C4H4P2. It is a heterocyclic compound containing two phosphorus atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphosphorin can be synthesized through several methods. One common approach involves the reaction of a phosphorus trichloride with an appropriate organic substrate under controlled conditions. Another method includes the cyclization of a suitable precursor containing phosphorus atoms .
Industrial Production Methods
These methods often require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphosphorin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The phosphorus atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the electrophile used.
Scientific Research Applications
1,3-Diphosphorin has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1,3-Diphosphorin involves its ability to coordinate with metal centers, making it an effective ligand in catalysis. The phosphorus atoms in the ring can donate electron density to metal centers, facilitating various catalytic processes. This coordination ability is crucial for its role in homogeneous catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar coordination properties.
1,1-Diphosphines: Compounds with two phosphorus atoms linked by a single carbon atom.
1,3-Diphosphinine: A related compound with a similar ring structure but different substituents
Uniqueness
1,3-Diphosphorin is unique due to its six-membered ring structure containing two phosphorus atoms. This structure imparts distinct chemical properties, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and coordinate with metal centers sets it apart from other similar compounds .
Properties
CAS No. |
647832-14-2 |
---|---|
Molecular Formula |
C4H4P2 |
Molecular Weight |
114.02 g/mol |
IUPAC Name |
1,3-diphosphinine |
InChI |
InChI=1S/C4H4P2/c1-2-5-4-6-3-1/h1-4H |
InChI Key |
CQUWYTPZPVOWEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CP=CP=C1 |
Origin of Product |
United States |
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